3-Chloropyridazine

Catalog No.
S1502976
CAS No.
1120-95-2
M.F
C4H3ClN2
M. Wt
114.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloropyridazine

CAS Number

1120-95-2

Product Name

3-Chloropyridazine

IUPAC Name

3-chloropyridazine

Molecular Formula

C4H3ClN2

Molecular Weight

114.53 g/mol

InChI

InChI=1S/C4H3ClN2/c5-4-2-1-3-6-7-4/h1-3H

InChI Key

IBWYHNOFSKJKKY-UHFFFAOYSA-N

SMILES

C1=CC(=NN=C1)Cl

Canonical SMILES

C1=CC(=NN=C1)Cl

Synthesis and Characterization:

3-Chloropyridazine is a heterocyclic aromatic compound with the chemical formula C4H3ClN2. While its specific applications in scientific research are limited, it serves as a building block for the synthesis of more complex molecules with diverse research applications. Studies have documented various methods for the synthesis of 3-chloropyridazine, including thermal and microwave-assisted reactions. Additionally, research efforts have focused on characterizing its physical and chemical properties, such as its melting point, boiling point, and solubility in various solvents [].

Potential Applications:

Due to its chemical structure, 3-chloropyridazine has been investigated for its potential applications in various research areas:

  • Medicinal Chemistry: Researchers have explored the use of 3-chloropyridazine as a core scaffold for the development of novel therapeutic agents. For instance, studies have investigated its potential for developing antiviral drugs, particularly against the human rhinovirus.
  • Material Science: Research efforts have explored the potential use of 3-chloropyridazine derivatives in the development of new functional materials. For example, studies have investigated its potential for applications in organic light-emitting diodes (OLEDs) [].

3-Chloropyridazine is a heterocyclic organic compound characterized by the presence of both chlorine and nitrogen atoms in its ring structure. Its chemical formula is C4H3ClN2, indicating it contains four carbon atoms, three hydrogen atoms, one chlorine atom, and two nitrogen atoms. This compound appears as a colorless to yellowish liquid and is known for its role as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Due to its electrophilic nature. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it a suitable substrate for further functionalization.
  • Coupling Reactions: It serves as a substrate in coupling reactions such as the Suzuki reaction and the Heck reaction, facilitating the formation of carbon-carbon bonds .
  • Alkynylation: Cross-coupling with acetylenes has been reported, allowing for the synthesis of more complex structures .

Research indicates that 3-Chloropyridazine exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and has shown promise in various pharmacological applications. The compound's structural features contribute to its interactions with biological targets, making it a candidate for drug development .

Several methods exist for synthesizing 3-Chloropyridazine:

  • Halogenation of Pyridazine: Direct halogenation of pyridazine can yield 3-Chloropyridazine.
  • Nucleophilic Substitution Reactions: Utilizing nucleophiles to replace other substituents on pyridazine derivatives can also produce this compound.
  • Cross-Coupling Reactions: Employing palladium-catalyzed cross-coupling techniques allows for the introduction of various substituents at the 3-position of pyridazine .

3-Chloropyridazine finds applications across multiple fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting infectious diseases.
  • Agrochemicals: The compound plays a role in developing herbicides and pesticides due to its biological activity.
  • Material Science: Its derivatives are explored for use in creating advanced materials with specific properties .

Studies on 3-Chloropyridazine have focused on its interactions with various biological systems. Notably:

  • Antimicrobial Activity: Research has demonstrated its effectiveness against certain bacterial strains, suggesting potential therapeutic uses.
  • Enzyme Inhibition: Investigations into its inhibition of specific enzymes have been conducted, highlighting its role in biochemical pathways relevant to disease treatment .

3-Chloropyridazine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
2-ChloropyridazineC4H3ClN2Substituent at the 2-position affects reactivity
3-MethylpyridazineC5H6N2Methyl group alters solubility and biological activity
4-ChloropyridazineC4H3ClN2Different position of chlorine impacts interaction sites
PyridazineC4H4N2Lacks halogenation; serves as a base structure

The unique positioning of the chlorine atom in 3-Chloropyridazine significantly influences its reactivity and biological properties compared to these similar compounds. This specificity allows it to engage in distinct

XLogP3

0.1

LogP

0.1 (LogP)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-Chloropyridazine

Dates

Modify: 2023-08-15

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